Protriptyline-d3 Hydrochloride

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Protriptyline-d3 Hydrochloride (CAS: 1435934-21-6) is a stable isotope-labeled analog of the tricyclic antidepressant (TCA) protriptyline, featuring three deuterium atoms on the N-methyl group (C19H18D3N·HCl; MW: 302.86 g/mol). As a certified reference material (CRM), this deuterated internal standard is specifically formulated at 100 μg/mL in methanol for use in isotope dilution mass spectrometry (GC/MS or LC/MS).

Molecular Formula C19H22ClN
Molecular Weight 302.9 g/mol
Cat. No. B568794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtriptyline-d3 Hydrochloride
SynonymsN-Methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine-d3 Hydrochloride;  N-Methyl-5H-dibenzo[a,d]cycloheptene-5-propanamine-d3 Hydrochloride;  N-Methyl-5H-Dibenzo[a,d]cycloheptene-5-propylamine-d3 Hydrochloride;  Concordin-d3;  MK-240-d3;  Maximed-d3;  Maxime
Molecular FormulaC19H22ClN
Molecular Weight302.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3;
InChIKeyOGQDIIKRQRZXJH-NIIDSAIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Protriptyline-d3 Hydrochloride: Certified Deuterated Internal Standard for TCA Quantitation


Protriptyline-d3 Hydrochloride (CAS: 1435934-21-6) is a stable isotope-labeled analog of the tricyclic antidepressant (TCA) protriptyline, featuring three deuterium atoms on the N-methyl group (C19H18D3N·HCl; MW: 302.86 g/mol) . As a certified reference material (CRM), this deuterated internal standard is specifically formulated at 100 μg/mL in methanol for use in isotope dilution mass spectrometry (GC/MS or LC/MS) . Its design is tailored for clinical toxicology, forensic analysis, and urine drug testing workflows that require accurate and precise quantitation of protriptyline in complex biological matrices .

Why Generic In-Class Compounds Cannot Replace Protriptyline-d3 Hydrochloride in Validated Analytical Methods


Substituting Protriptyline-d3 Hydrochloride with a structurally similar internal standard—such as unlabeled protriptyline, a different deuterated TCA (e.g., nortriptyline-d3 or amitriptyline-d3), or a non-isotopic surrogate—introduces quantitation inaccuracies that undermine method validity. Unlabeled internal standards cannot be distinguished from the target analyte by mass spectrometry, preventing any correction for matrix effects or ion suppression [1]. Alternative deuterated TCAs, while also stable isotope-labeled, fail to co-elute identically with protriptyline due to differences in chromatographic behavior [2]; this elution mismatch prevents effective compensation for matrix effects and violates the fundamental principle of isotope dilution quantitation, where internal standard and analyte must experience identical ionization conditions . The 3-deuterium substitution at the N-methyl position specifically avoids both insufficient mass separation (which would cause spectral overlap) and excessive deuteration (which can induce significant retention time shifts) .

Quantitative Differentiation of Protriptyline-d3 Hydrochloride: Evidence-Based Guide for Scientific Selection


N-Methyl-d3 Labeling Provides Optimal 3.0 Da Mass Shift Without Chromatographic Shift

Protriptyline-d3 Hydrochloride features a targeted isotopic substitution of three deuterium atoms exclusively on the N-methyl group, resulting in a +3.0 Da mass shift relative to unlabeled protriptyline (MW free base: 263.4 → 266.4 Da) . This specific deuteration pattern is critical: unlike compounds with extensive deuteration (≥6 deuterium atoms) that can exhibit measurable chromatographic retention time shifts (up to 1.2 minutes for 10 deuterium atoms), a 3-deuterium substitution maintains co-elution with the target analyte while providing sufficient mass separation to avoid spectral overlap with naturally occurring isotopes [1]. In contrast, unlabeled internal standards produce no mass differential (Δ0.0 Da), making them indistinguishable from analyte in MS detection and incapable of correcting for matrix effects [2].

Stable Isotope Labeling Mass Spectrometry Bioanalysis

Certified Reference Material Status Ensures Regulatory Compliance and Traceability

Protriptyline-d3 Hydrochloride is supplied as a Certified Reference Material (CRM) in a ready-to-use solution format (100 μg/mL in methanol) under the Cerilliant® brand . This contrasts with non-CRM deuterated compounds such as Protriptyline-d3 (non-HCl free base; CAS 136765-50-9) and generic Protriptyline-d3 Hydrochloride offerings (e.g., TargetMol, MedChemExpress), which are typically provided as solids with nominal purity (often ~95%) and require user preparation of stock solutions . CRM status provides documented metrological traceability to recognized reference standards and is supplied with a comprehensive Certificate of Analysis (CoA), meeting the requirements of ISO/IEC 17025 and ISO Guide 34 for use in validated methods, clinical toxicology reporting, and forensic applications .

Certified Reference Material Quality Assurance Regulatory Compliance

Pre-Formulated Snap-N-Spike® Solution Reduces Operator Error and Preparation Time

The Cerilliant® Protriptyline-d3 Hydrochloride CRM is provided as a 100 μg/mL ready-to-use solution in methanol, specifically designed with the Snap-N-Spike® format for immediate dilution and direct addition to samples . In comparison, solid-form deuterated Protriptyline-d3 (non-HCl, CAS 136765-50-9) and generic Protriptyline-d3 Hydrochloride solids require end-user weighing, dissolution verification, and concentration determination prior to use . This pre-formulated approach eliminates weighing errors (particularly problematic for hygroscopic compounds ) and reduces the potential for concentration miscalibration due to incomplete dissolution or solvent evaporation during stock preparation. The certified concentration accuracy is documented on the CoA, transferring metrological confidence directly to the analytical result without intermediate user-dependent steps.

Sample Preparation Analytical Efficiency Laboratory Productivity

Validated Performance in Whole Blood Matrices Supports Clinical and Forensic Application

The analytical suitability of protriptyline as an internal standard in whole blood matrices has been demonstrated in a fully validated GC-MS method, where protriptyline was used as an internal standard for quantifying 11 antidepressant drugs and 4 metabolites [1]. The validation results establish a performance baseline that Protriptyline-d3 Hydrochloride, as a deuterated isotopologue, extends with the added benefit of matrix effect compensation. In the referenced study, absolute recovery values for all analytes ranged from 79.2% to 102.6%, with LODs between 0.30–1.50 μg/L and LOQs between 1.00–5.00 μg/L; calibration curves were linear (R² ≥ 0.990) across 5.00–1000 μg/L [2]. This validated methodology has been successfully applied to over 2500 clinical and forensic blood samples, demonstrating the practical utility of the protriptyline scaffold as an internal standard in complex biological matrices [3].

Method Validation Forensic Toxicology Therapeutic Drug Monitoring

Optimal Application Scenarios for Protriptyline-d3 Hydrochloride in Quantitative Bioanalysis


LC-MS/MS Therapeutic Drug Monitoring of Protriptyline in Clinical Laboratories

Laboratories performing therapeutic drug monitoring (TDM) of protriptyline in patient plasma or serum should select Protriptyline-d3 Hydrochloride CRM as the internal standard. The ready-to-use Snap-N-Spike® solution format at certified 100 μg/mL concentration eliminates weighing errors and reduces sample preparation variability, while the CRM status with CoA documentation satisfies ISO 15189 accreditation requirements for clinical testing . The +3.0 Da mass shift provides unambiguous MS discrimination from the unlabeled drug without introducing chromatographic retention time shifts, enabling accurate quantitation even in the presence of ion suppression or enhancement effects common in plasma matrices [1].

Forensic Toxicology Confirmation of Protriptyline in Postmortem Whole Blood

Forensic laboratories analyzing postmortem whole blood samples for protriptyline should employ Protriptyline-d3 Hydrochloride to compensate for the pronounced matrix effects inherent to decomposed or hemolyzed blood specimens. Validation data for the protriptyline scaffold in whole blood confirms absolute recovery of 79.2–102.6% and method linearity (R² ≥ 0.990) across 5.00–1000 μg/L, with successful application in over 2500 forensic cases [2]. The use of a deuterated CRM ensures defensible chain of custody and meets the evidentiary standards required for courtroom admissibility.

Urine Drug Testing Panels Requiring Protriptyline Confirmation

Clinical reference laboratories and workplace drug testing facilities should utilize Protriptyline-d3 Hydrochloride as the internal standard for confirmatory LC-MS/MS or GC-MS analysis of protriptyline-positive urine screens. As a certified Snap-N-Shoot® solution, it integrates seamlessly into high-throughput automated workflows . The deuterated analog corrects for the variable ion suppression frequently observed in urine specimens due to differences in pH, specific gravity, and endogenous interferents, thereby maintaining quantitative accuracy across diverse donor samples [3].

Regulated Bioanalytical Method Validation for ANDA Submissions

Pharmaceutical research organizations conducting bioequivalence studies or preparing Abbreviated New Drug Application (ANDA) submissions should prioritize Protriptyline-d3 Hydrochloride CRM. The certified reference material with full CoA documentation provides the metrological traceability required by FDA and EMA guidance for bioanalytical method validation . The stable isotope-labeled internal standard satisfies the regulatory expectation that matrix effects and extraction recovery be fully compensated using a co-eluting isotopologue, a requirement that cannot be met by structural analog internal standards .

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